molecular formula C8H11N3O B7460034 2-(2-Acetamidoethyl)pyrazine

2-(2-Acetamidoethyl)pyrazine

Cat. No.: B7460034
M. Wt: 165.19 g/mol
InChI Key: OILNAULSRKGOMZ-UHFFFAOYSA-N
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Description

2-(2-Acetamidoethyl)pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an acetamidoethyl group. Compounds containing pyrazine rings are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products.

Preparation Methods

The synthesis of 2-(2-Acetamidoethyl)pyrazine can be achieved through various methods. One common approach involves the reaction of pyrazine with acetamidoethyl chloride under basic conditions. Another method includes the electrochemical synthesis where pyrazine reacts with pyruvic acid in the presence of ammonium persulfate as an oxidizing agent . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-(2-Acetamidoethyl)pyrazine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-(2-Acetamidoethyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial, antiviral, and antifungal activities, making it useful in the development of new antibiotics and antiviral drugs.

    Medicine: Its derivatives are explored for their potential as anti-inflammatory and anticancer agents.

    Industry: It is used in the flavor and fragrance industry due to its characteristic odor

Mechanism of Action

The mechanism of action of 2-(2-Acetamidoethyl)pyrazine involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

2-(2-Acetamidoethyl)pyrazine can be compared with other pyrazine derivatives such as pyrrolopyrazine and pyrazinamide. While pyrrolopyrazine derivatives exhibit more antibacterial and antiviral activities, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include pyrazinamide, pyrrolopyrazine, and other substituted pyrazines .

Properties

IUPAC Name

N-(2-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-7(12)10-3-2-8-6-9-4-5-11-8/h4-6H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILNAULSRKGOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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